N-(furan-2-ylmethyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
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Overview
Description
The compound “N-(furan-2-ylmethyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide” is a complex organic molecule that contains several functional groups including a furan ring, a chromene ring, and an amide group. Furan is a heterocyclic compound with a five-membered aromatic ring, which includes four carbon atoms and one oxygen .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan compounds can generally be synthesized under microwave-assisted conditions . The reactions are often carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR, and FT-IR . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. Furan compounds can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, furan compounds are typically colorless, flammable, and highly volatile .Scientific Research Applications
Cytotoxicity Profiling
CBMicro_026030 has been studied for its cytotoxic effects, particularly in cancer research. The compound’s ability to inhibit the growth of cancer cells makes it a potential candidate for anticancer drug development. Research has shown that compounds like CBMicro_026030 can be more potent than their metal complexes in inhibiting the proliferation of cancer cell lines such as HePG-2 and HCT-116 .
Antibacterial Activity
The furan moiety in CBMicro_026030 contributes to its antibacterial properties. Furan derivatives have been recognized for their effectiveness against both gram-positive and gram-negative bacteria. This makes CBMicro_026030 a valuable compound in the development of new antibacterial agents, which could be crucial in addressing the global issue of microbial resistance .
Enzyme Inhibition
CBMicro_026030 and its derivatives have been explored as enzyme inhibitors. For instance, they have been tested for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This application is significant in the field of dermatology, particularly for treating hyperpigmentation disorders .
EGFR Inhibition
The compound has been investigated for its role as an inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a critical target in cancer therapy, and inhibitors like CBMicro_026030 can help in the treatment of various cancers by blocking the signaling pathways that lead to tumor growth .
Computational Chemistry
In the realm of computational chemistry, CBMicro_026030 can be used in molecular modeling and simulations. Its structural and electronic properties can be analyzed using density functional theory (DFT) calculations, which help in understanding the compound’s reactivity and interaction with biological targets .
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that compounds with similar structures can act as photosensitizers, generating reactive oxygen species through energy transfer and single electron transfer pathways . This suggests that the compound could potentially interact with its targets in a similar manner.
Biochemical Pathways
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect a variety of biochemical pathways.
Result of Action
It is known that compounds with similar structures can show dose-dependent inhibition of certain enzymes . This suggests that the compound could potentially have similar effects.
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-5-12-6-3-7-13-10-15(18(21)23-16(12)13)17(20)19-11-14-8-4-9-22-14/h2-4,6-10H,1,5,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOYLTDHQJMEII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(furan-2-yl)methyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide |
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